Cas no 801228-15-9 (3-(1H-1,2,4-triazol-1-yl)butanoic acid)

3-(1H-1,2,4-triazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-[1,2,4]Triazol-1-yl-butyric acid
- 3-(1H-1,2,4-triazol-1-yl)butanoic acid
- BAS 09717463
- 3-(1H-1,2,4-Triazol-1-yl)butanoicacid
- SCHEMBL10626219
- 3-(1,2,4-triazol-1-yl)butanoic acid
- AKOS000270525
- 801228-15-9
- BHB22815
- F3083-0332
- 3-[1,2,4]triazol-1-yl-butyric acid, AldrichCPR
- AKOS016040042
- Z274553582
-
- MDL: MFCD05240216
- Inchi: InChI=1S/C6H9N3O2/c1-5(2-6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
- InChI Key: AUBVNSHIGBWECH-UHFFFAOYSA-N
- SMILES: CC(CC(O)=O)N1C=NC=N1
Computed Properties
- Exact Mass: 155.069476538g/mol
- Monoisotopic Mass: 155.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 68Ų
3-(1H-1,2,4-triazol-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3083-0332-0.25g |
3-(1H-1,2,4-triazol-1-yl)butanoic acid |
801228-15-9 | 95%+ | 0.25g |
$273.0 | 2023-09-06 | |
Life Chemicals | F3083-0332-2.5g |
3-(1H-1,2,4-triazol-1-yl)butanoic acid |
801228-15-9 | 95%+ | 2.5g |
$608.0 | 2023-09-06 | |
Chemenu | CM376842-1g |
3-(1H-1,2,4-triazol-1-yl)butanoic acid |
801228-15-9 | 95%+ | 1g |
$288 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012496-500mg |
3-[1,2,4]Triazol-1-yl-butyric acid |
801228-15-9 | 500mg |
3251.0CNY | 2021-07-13 | ||
Fluorochem | 028307-1g |
3-[1,2,4]Triazol-1-yl-butyric acid |
801228-15-9 | 1g |
£372.00 | 2022-03-01 | ||
TRC | H210476-100mg |
3-(1h-1,2,4-triazol-1-yl)butanoic acid |
801228-15-9 | 100mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 028307-2g |
3-[1,2,4]Triazol-1-yl-butyric acid |
801228-15-9 | 2g |
£598.00 | 2022-03-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012496-500mg |
3-[1,2,4]Triazol-1-yl-butyric acid |
801228-15-9 | 500mg |
3251CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012496-1g |
3-[1,2,4]Triazol-1-yl-butyric acid |
801228-15-9 | 1g |
5005.0CNY | 2021-07-13 | ||
Fluorochem | 028307-5g |
3-[1,2,4]Triazol-1-yl-butyric acid |
801228-15-9 | 5g |
£1129.00 | 2022-03-01 |
3-(1H-1,2,4-triazol-1-yl)butanoic acid Related Literature
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
Additional information on 3-(1H-1,2,4-triazol-1-yl)butanoic acid
Professional Introduction to 3-(1H-1,2,4-triazol-1-yl)butanoic Acid (CAS No. 801228-15-9)
3-(1H-1,2,4-triazol-1-yl)butanoic acid is a significant compound in the field of pharmaceutical chemistry and biochemistry, characterized by its unique molecular structure and diverse biological activities. This compound, identified by the CAS number 801228-15-9, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of a 1H-1,2,4-triazole moiety in its structure imparts remarkable chemical stability and biological functionality, making it a valuable candidate for further research and innovation.
The chemical structure of 3-(1H-1,2,4-triazol-1-yl)butanoic acid consists of a butanoic acid backbone linked to a triazole ring. This configuration allows for multiple interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological processes. The triazole ring is particularly noteworthy for its role in inhibiting microbial growth and its ability to serve as a scaffold for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their versatile pharmacological properties. Among these, 3-(1H-1,2,4-triazol-1-yl)butanoic acid has emerged as a promising candidate for treating a range of diseases. Its ability to interact with biological systems at multiple levels has led to its investigation in various therapeutic contexts, including anti-inflammatory, anti-microbial, and anti-cancer applications.
One of the most compelling aspects of 3-(1H-1,2,4-triazol-1-yl)butanoic acid is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The butanoic acid moiety provides a reactive site for further functionalization, enabling chemists to design derivatives with enhanced biological activity. This flexibility has been exploited in the development of novel drugs targeting specific diseases.
Recent studies have highlighted the anti-inflammatory properties of compounds containing the triazole ring. Specifically, 3-(1H-1,2,4-triazol-1-yl)butanoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings suggest that this compound could be effective in treating chronic inflammatory disorders by modulating immune responses.
The compound's mechanism of action appears to involve interactions with key inflammatory pathways. By binding to specific enzymes and receptors involved in inflammation, 3-(1H-1,2,4-triazol-1-yl)butanoic acid can disrupt the signaling cascades that lead to inflammation. This mechanism aligns with current trends in drug development aimed at targeting inflammation at its molecular roots.
Beyond its anti-inflammatory properties, 3-(1H-1,2,4-triazol-1-yl)butanoic acid has shown promise in combating microbial infections. The triazole ring is well-known for its antimicrobial activity against a variety of pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi by disrupting essential cellular processes such as DNA replication and protein synthesis.
The antimicrobial efficacy of 3-(1H-1,2,4-triazol-1-yl)butanoic acid makes it a valuable asset in the fight against drug-resistant infections. As microbial resistance to conventional antibiotics continues to rise, there is an urgent need for novel antimicrobial agents. The unique structure of this compound offers a promising alternative for addressing this challenge.
In addition to its therapeutic applications, 3-(1H-1,2,4-triazol-1-yl)butanoic acid has been explored for its potential role in cancer therapy. Preclinical studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. This selective toxicity is crucial for developing effective cancer treatments that minimize side effects.
The anti-cancer properties of 3-(1H-1,2,4-triazol-1-ybutoic acid are attributed to its ability to interfere with key signaling pathways involved in cancer cell growth and survival. By inhibiting enzymes such as kinases and cyclins, this compound can disrupt the aberrant signaling that drives cancer progression. These findings open up new avenues for developing targeted cancer therapies.
The synthesis of 3-(1H-butanoic acid is a complex process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to streamline this process while maintaining the integrity of the triazole ring. These advancements have made it feasible to produce sufficient quantities of the compound for preclinical and clinical studies.
The industrial-scale production of 3-(butoic acid necessitates stringent quality control measures to ensure consistency across batches. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to verify the chemical structure and purity of the final product. These methods provide confidence that the compound meets pharmaceutical standards before being used in research or clinical trials.
As research into 3-(butoic acid progresses,it is expected that new applications will be discovered,further solidifying its importance in pharmaceutical chemistry。The combination of its structural versatility and biological activity positions it as a cornerstone compound for future drug development。With continued investigation,this molecule holds great promise for improving human health and addressing unmet medical needs。
801228-15-9 (3-(1H-1,2,4-triazol-1-yl)butanoic acid) Related Products
- 2680783-98-4(tert-butyl N-(4-chloro-5,6,7,8-tetrahydroquinazolin-2-yl)carbamate)
- 1268824-61-8(4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole)
- 588692-18-6(2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide)
- 208242-06-2(5-amino-4-methylpentan-1-ol)
- 2287313-23-7(3-[(4-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione)
- 1481882-53-4(2-(tert-butoxy)methyl-2-ethylbutane-1-sulfonyl chloride)
- 1803609-94-0(5-tert-butylpyrrolidine-2,4-dione)
- 4783-68-0(2-Phenoxypyridine)
- 870837-50-6(Methyl (E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate)
- 2680736-78-9(benzyl N-(5-bromopyrimidin-4-yl)-N-cyclopropylcarbamate)
